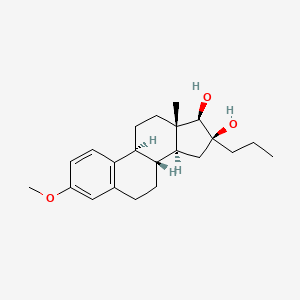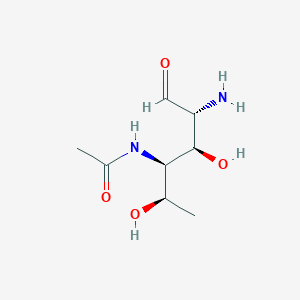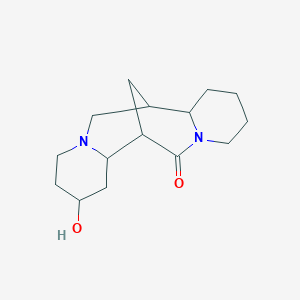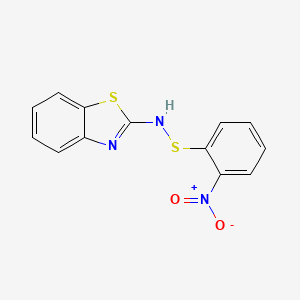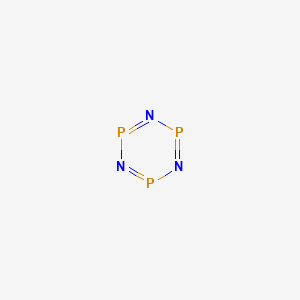
Cyclotriphosphazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3,5,2,4,6-triazatriphosphinine is an inorganic heteromonocyclic compound that is 1,3,5-triazine in which the carbon atoms have been replaced by phosphorus atoms. It was one of a series of compounds which was being developed for use as a fire-resistant hydraulic fluid. It is a nitrogen molecular entity, a phosphorus molecular entity, an inorganic heteromonocyclic compound and an inorganic aromatic compound.
Scientific Research Applications
Biomedical Applications
Cyclotriphosphazene-based dendrimers have significant applications in biomedicine. Since its first synthesis in 1834, cyclotriphosphazene has been a pivotal compound in phosphorus chemistry, finding uses in biology, catalysis, fluorescence, and nanomaterials. Notably, its role in biomedical applications has been substantial. Recent developments since 2012 have highlighted its major pharmaceutical applications, particularly in the synthesis of dendrimers (Wang et al., 2018).
Anti-Cancer Properties
Research has explored cyclotriphosphazene compounds as potential anti-cancer agents. New dispirobino and dispiroansa spermine derivatives of cyclotriphosphazene have shown cytotoxic effects and stimulated apoptosis in human colon adenocarcinoma and epidermoid larynx carcinoma cells. These findings indicate a promising direction for cyclotriphosphazene in cancer treatment research (Yıldırım et al., 2012).
Energetic Material Synthesis
Cyclotriphosphazene exhibits a wide range of applications in the field of high-energy materials. The synthesis of tris-spiro (N, N'-dinitroethylenediamino)-cyclotriphosphazene using bismuth nitrate on silica gel under microwave irradiation demonstrates its potential in energetic material applications (Badgujar et al., 2007).
Flame Retardancy and Dielectric Properties
Hexasubstituted cyclotriphosphazene compounds have been studied for their flame retardancy and dielectric properties. These compounds are effective flame retardants due to their low toxicity and reduced smoke production. They also show potential in electrical applications owing to their dielectric properties, making them valuable in material science (Usri et al., 2021).
High Energy Density Compounds
Cyclophosphazene compounds, including cyclotriphosphazene, are integral in the development of energetic materials. Their structures and properties, especially when substituted by azido, amine, and nitro groups, have been extensively researched, showing potential for application in energetic materials (Li-na, 2008).
properties
CAS RN |
291-37-2 |
|---|---|
Product Name |
Cyclotriphosphazene |
Molecular Formula |
N3P3 |
Molecular Weight |
134.942 g/mol |
IUPAC Name |
1,3,5,2,4,6-triazatriphosphinine |
InChI |
InChI=1S/N3P3/c1-4-2-6-3-5-1 |
InChI Key |
DZKXDEWNLDOXQH-UHFFFAOYSA-N |
SMILES |
N1=PN=PN=P1 |
Canonical SMILES |
N1=PN=PN=P1 |
Other CAS RN |
291-37-2 |
synonyms |
cyclotriphosphazene ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




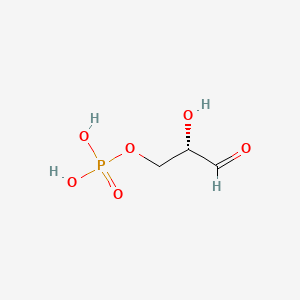
![[2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate](/img/structure/B1200844.png)
![3-[(Diisopropylphosphoryl)methyl]benzonitrile](/img/structure/B1200845.png)


